molecular formula C20H15F3N4O5S B2816196 N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872620-63-8

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2816196
CAS RN: 872620-63-8
M. Wt: 480.42
InChI Key: BLXBOGZHGFJGQX-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H15F3N4O5S and its molecular weight is 480.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity 1,3,4-oxadiazole derivatives are synthesized through various chemical reactions, showcasing their versatility in creating compounds with potential antioxidant, antimicrobial, and anticancer properties. For example, Bondock et al. (2016) demonstrated the synthesis and antioxidant evaluation of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, revealing some compounds' excellent antioxidant activity and high protection against DNA damage (Bondock, Adel, & Etman, 2016). Similarly, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Nematocidal Activities Compounds containing the 1,3,4-oxadiazole moiety have shown promising antimicrobial and nematocidal activities. Liu et al. (2022) reported the synthesis of novel 1,2,4-oxadiazole derivatives with excellent nematocidal activity against Bursaphelenchus xylophilus, offering potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Antitubercular and Anti-inflammatory Properties Further studies have highlighted the antitubercular and anti-inflammatory potential of 1,3,4-oxadiazole derivatives. Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives with significant antitubercular activities, identifying lead molecules with minimal inhibitory concentrations comparable to standard drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016). Iyer et al. (2016) explored 1,3,4-oxadiazole derivatives for their anti-inflammatory effects, demonstrating significant edema inhibition in in vivo models, underscoring their potential as anti-inflammatory agents (Iyer, Gurupadayya, Koganti, Inturi, & Chandan, 2016).

properties

IUPAC Name

N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O5S/c21-20(22,23)12-3-1-2-11(6-12)18(29)24-8-17-26-27-19(32-17)33-9-16(28)25-13-4-5-14-15(7-13)31-10-30-14/h1-7H,8-10H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXBOGZHGFJGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

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